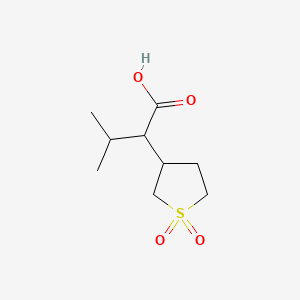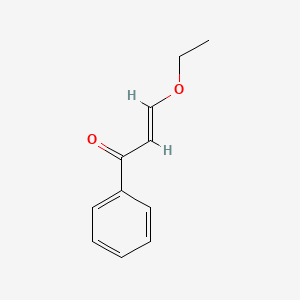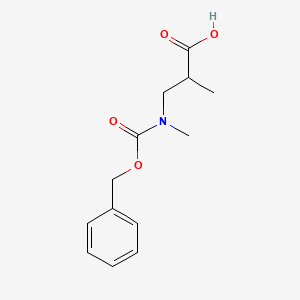
2-(6-Bromopyridin-3-yl)-2,2-difluoroethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Bromopyridin-3-yl)-2,2-difluoroethan-1-amine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 6th position of the pyridine ring and two fluorine atoms attached to the ethanamine moiety. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 6-bromopyridine-3-carbaldehyde with difluoroethylamine under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using bromine or bromine-containing reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(6-Bromopyridin-3-yl)-2,2-difluoroethan-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.
Major Products Formed
The major products formed from these reactions include substituted pyridine derivatives, amines, and complex organic molecules used in pharmaceuticals and materials science.
Scientific Research Applications
2-(6-Bromopyridin-3-yl)-2,2-difluoroethan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(6-Bromopyridin-3-yl)-2,2-difluoroethan-1-amine involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms play a crucial role in its reactivity and binding affinity. The compound can act as a ligand, binding to metal centers or biological receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(6-Bromopyridin-3-yl)methanol: Similar structure with a hydroxymethyl group instead of the difluoroethanamine group.
2-Bromo-5-methylpyridine: Another brominated pyridine derivative with a methyl group at the 5th position.
Uniqueness
2-(6-Bromopyridin-3-yl)-2,2-difluoroethan-1-amine is unique due to the presence of both bromine and difluoroethanamine groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C7H7BrF2N2 |
|---|---|
Molecular Weight |
237.04 g/mol |
IUPAC Name |
2-(6-bromopyridin-3-yl)-2,2-difluoroethanamine |
InChI |
InChI=1S/C7H7BrF2N2/c8-6-2-1-5(3-12-6)7(9,10)4-11/h1-3H,4,11H2 |
InChI Key |
BXOPHGYRKAKQEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(CN)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


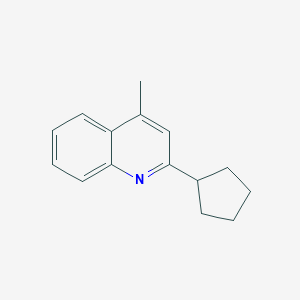
![2-(Difluoromethyl)pyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B13560174.png)
![{Bicyclo[4.1.0]heptan-2-yl}methanol](/img/structure/B13560181.png)
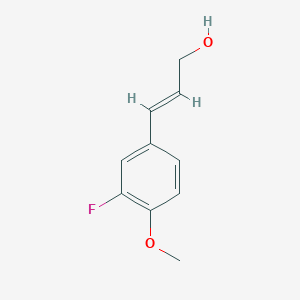

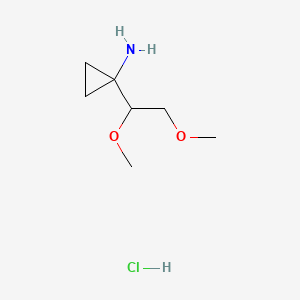
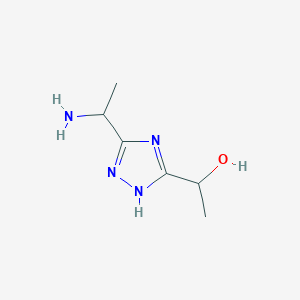
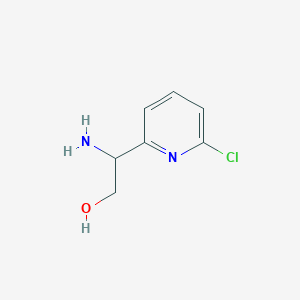
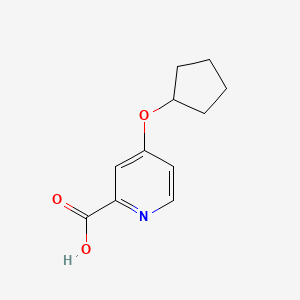
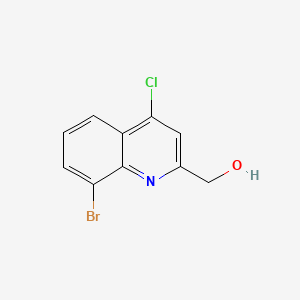
![1,1-Dimethylethyl 4-[[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonyl]methyl]-1-piperidinecarboxylate](/img/structure/B13560232.png)
